Cas no 74252-25-8 (Indomethacin sodium hydrate)

Indomethacin sodium hydrate 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-aceticacid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, sodium salt, hydrate (1:1:3)
- INDOMETHACIN SODIUM SALT TRIHYDRATE
- sodium,2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate,trihydrate
- 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, sodium salt, trihydrate
- Indocin I.V. (TN)
- Indometacin sodium (JAN)
- Indomethacin sodium (USP)
- Indomethacin sodium trihydrate
- Na salt, tri-H2O
- Sodium 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate, trihydrate
- UNII-0IMX38M2GG
- Indomethacin sodium hydrate
- INDOMETHACIN SODIUM
- DTXSID00225256
- Indomethacin sodium [USAN:USP]
- CCG-269056
- HY-14397A
- INDOMETACIN SODIUM HYDRATE
- Indometacin (sodium hydrate)
- D02110
- CS-0089425
- NS00076144
- Indometacin sodium trihydrate
- INDOMETHACIN SODIUM [VANDF]
- sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;trihydrate
- INDOMETHACIN SODIUM [USP MONOGRAPH]
- INDOMETHACIN SODIUM [ORANGE BOOK]
- INDOMETHACIN SODIUM SALT TRIHYDRATE [MI]
- INDOMETACIN SODIUM [MART.]
- Sodium indomethacin trihydrate
- 0IMX38M2GG
- 74252-25-8
- Indometacin sodium hydrate (JAN)
- INDOMETACIN SODIUM HYDRATE [JAN]
- Indomethacin sodium [USAN]
- INDOMETACIN SODIUM [JAN]
- INDOMETACIN SODIUM [WHO-DD]
- INDOMETACIN SODIUM TRIHYDRATE [WHO-DD]
- Q27236830
- s5010
- Indomethacin (sodium hydrate)
- Indometacin sodium
- sodium 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate trihydrate
- CHEMBL3989410
- G13131
- UHYAQBLOGVNWNT-UHFFFAOYSA-M
- DA-74483
-
- インチ: InChI=1S/C19H16ClNO4.Na.3H2O/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;;;;/h3-9H,10H2,1-2H3,(H,22,23);;3*1H2/q;+1;;;/p-1
- InChIKey: UHYAQBLOGVNWNT-UHFFFAOYSA-M
- ほほえんだ: CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].O.O.O.[Na+]
計算された属性
- せいみつぶんしりょう: 357.076786
- どういたいしつりょう: 357.076786
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 68.5
じっけんとくせい
- ゆうかいてん: ONE FORM OF POLYMORPHIC CRYSTALS MELTS AT ABOUT 155 DEG C, THE OTHER AT ABOUT 162 DEG C
- PSA: 99.05000
- LogP: 2.39970
Indomethacin sodium hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I873676-25g |
Indometacin Sodium |
74252-25-8 | 96% | 25g |
¥398.00 | 2022-01-13 | |
MedChemExpress | HY-14397A-500mg |
Indomethacin sodium hydrate |
74252-25-8 | 99.80% | 500mg |
¥350 | 2024-07-21 | |
Key Organics Ltd | KS-1437-5MG |
Indomethacin sodium trihydrate |
74252-25-8 | >97% | 5mg |
£42.00 | 2025-02-08 | |
Aaron | AR00FG3M-5g |
Indomethacin Sodium Salt Trihydrate |
74252-25-8 | 96% | 5g |
$17.00 | 2025-02-11 | |
Aaron | AR00FG3M-25g |
Indomethacin Sodium Salt Trihydrate |
74252-25-8 | 96% | 25g |
$39.00 | 2025-02-11 | |
S e l l e c k ZHONG GUO | S5010-1g |
Indometacin Sodium |
74252-25-8 | 99.83% | 1g |
¥7944.3 | 2023-09-15 | |
A2B Chem LLC | AH19606-100g |
INDOMETHACIN SODIUM SALT TRIHYDRATE |
74252-25-8 | 96% | 100g |
$3494.00 | 2024-04-19 | |
A2B Chem LLC | AH19606-500mg |
INDOMETHACIN SODIUM SALT TRIHYDRATE |
74252-25-8 | 99% | 500mg |
$40.00 | 2023-12-30 | |
eNovation Chemicals LLC | Y1259862-1g |
INDOMETHACIN SODIUM SALT TRIHYDRATE |
74252-25-8 | 96% | 1g |
$60 | 2024-06-06 | |
eNovation Chemicals LLC | Y1259862-1g |
INDOMETHACIN SODIUM SALT TRIHYDRATE |
74252-25-8 | 96% | 1g |
$65 | 2025-02-22 |
Indomethacin sodium hydrate 関連文献
-
Rolando Cannalire,Sveva Pelliccia,Luca Sancineto,Ettore Novellino,Gian Cesare Tron,Mariateresa Giustiniano Chem. Soc. Rev. 2021 50 766
-
2. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drugMohammed Suleiman Alsalhi,Paul G. Royall,Ka Lung Andrew Chan RSC Adv. 2022 12 19040
-
Nicole Cauchon,Haroutioun M. Hasséssian,Eric Turcotte,Roger Lecomte,Johan E. van Lier Photochem. Photobiol. Sci. 2014 13 1434
-
Elaine Cristine Souza da Silva,Gerlane Coelho Bernardo Guerra,Edilane Rodrigues Dantas de Araújo,Jade Schlamb,Valéria Costa da Silva,Emanuella de Arag?o Tavares,Renato Dantas-Medeiros,Lucas Silva Abreu,Josean Fechine Tavares,Raimundo Fernandes de Araújo Júnior,Debora Esposito,Marvin Moncada,Silvana Maria Zucolotto Food Funct. 2023 14 3242
-
Nicole Cauchon,Haroutioun M. Hasséssian,Eric Turcotte,Roger Lecomte,Johan E. van Lier Photochem. Photobiol. Sci. 2014 13 1434
-
Patrick A. Julien,Mihails Arhangelskis,Luzia S. Germann,Martin Etter,Robert E. Dinnebier,Andrew J. Morris,Tomislav Fri??i? Chem. Sci. 2023 14 12121
-
Mohammed Amir Husain,Hassan Mubarak Ishqi,Tarique Sarwar,Sayeed Ur Rehman,Mohammad Tabish Med. Chem. Commun. 2017 8 1283
-
Huan Lu,Hanyue Cui,Dingding Duan,Li Li,Yaping Ding Analyst 2021 146 7178
-
Zehong Xiang,Runhai Chen,Zhifang Ma,Qiang Shi,Fazoil I. Ataullakhanov,Mikhail Panteleev,Jinghua Yin Biomater. Sci. 2020 8 6025
-
Esra Nur Yi?it,Ekin S?nmez,?sa Yüksel,I??l Aksan Kurnaz,Tunahan ?ak?r Mol. Omics 2023 19 218
Indomethacin sodium hydrateに関する追加情報
Comprehensive Overview of Indomethacin Sodium Hydrate (CAS No. 74252-25-8): Properties, Applications, and Research Insights
Indomethacin sodium hydrate (CAS No. 74252-25-8) is a well-known nonsteroidal anti-inflammatory drug (NSAID) derivative, widely recognized for its potent anti-inflammatory, analgesic, and antipyretic properties. As the sodium salt form of indomethacin, this compound offers enhanced solubility in aqueous solutions, making it a preferred choice for pharmaceutical formulations. The inclusion of a hydrate moiety further improves its stability and bioavailability, addressing common challenges associated with drug delivery.
The growing interest in indomethacin sodium hydrate is driven by its versatile therapeutic applications, particularly in managing conditions like rheumatoid arthritis, osteoarthritis, and acute gout. Recent studies have also explored its potential in treating other inflammatory disorders, aligning with the increasing global focus on chronic disease management. Researchers and healthcare professionals frequently search for terms such as "indomethacin sodium hydrate solubility", "mechanism of action of indomethacin", and "indomethacin sodium hydrate vs. indomethacin", reflecting the demand for detailed comparative analyses.
From a chemical perspective, CAS No. 74252-25-8 represents a structurally optimized version of indomethacin, featuring a sodium counterion and water molecules in its crystalline lattice. This modification not only enhances its physicochemical properties but also influences its pharmacokinetic profile. The compound's molecular weight, melting point, and spectral data (e.g., NMR, IR) are frequently cited in academic literature, catering to the needs of analytical chemists and formulation scientists.
In the context of current pharmaceutical trends, indomethacin sodium hydrate has garnered attention for its role in drug repurposing research. With the rise of computational drug discovery and AI-driven pharmacology, scientists are investigating its efficacy in novel indications, such as neuroinflammation and cancer-related pain. Searches for "indomethacin sodium hydrate side effects" and "drug interactions with indomethacin" underscore the public's concern about safe usage, prompting manufacturers to develop patient-centric educational resources.
The synthesis and quality control of indomethacin sodium hydrate adhere to strict pharmacopeial standards, ensuring batch-to-batch consistency. Analytical techniques like HPLC and DSC are routinely employed to verify purity, while stability studies assess its performance under various environmental conditions. Such rigorous protocols respond to the industry's emphasis on "pharmaceutical quality assurance" and "regulatory compliance in drug manufacturing"—key topics in regulatory affairs discussions.
Beyond therapeutics, CAS No. 74252-25-8 serves as a valuable reference standard in bioanalytical laboratories. Its well-characterized properties facilitate method development for detecting NSAIDs in biological matrices, supporting pharmacokinetic studies and therapeutic drug monitoring. This utility aligns with the surge in demand for "bioanalytical method validation" protocols and "impurity profiling" techniques in pharmaceutical research.
Environmental and sustainability considerations have also influenced recent discourse around indomethacin sodium hydrate. As green chemistry principles gain traction, researchers are exploring eco-friendly synthesis routes and biodegradable formulations. Queries like "environmental impact of NSAIDs" and "green synthesis of indomethacin derivatives" reflect this shift toward sustainable pharma practices.
In conclusion, indomethacin sodium hydrate (CAS No. 74252-25-8) remains a cornerstone in anti-inflammatory therapy, with evolving applications that bridge traditional medicine and cutting-edge research. Its multifaceted profile—spanning chemistry, pharmacology, and formulation science—ensures its relevance in addressing both current healthcare challenges and future therapeutic innovations.
74252-25-8 (Indomethacin sodium hydrate) 関連製品
- 1326838-86-1(N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine)
- 2124033-97-0(1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol)
- 2229190-66-1(2-azido-2-(6-methoxypyridin-2-yl)ethan-1-ol)
- 132098-76-1(3-Ferrocenylpropionic anhydride)
- 1240580-34-0(5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine)
- 1412958-76-9(4-bromo-2,6-di(cyclopropyl)pyrimidine)
- 2171914-21-7(1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-sulfonyl fluoride)
- 2649060-50-2(6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine)
- 1788843-44-6(4-ethoxy-N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethylbenzene-1-sulfonamide)
- 2228185-04-2(2-(but-3-yn-1-yl)-5-fluoropyridine)



